
5-Nitronaphthalene-1,4-dione
Overview
Description
5-Nitronaphthalene-1,4-dione is an organic compound with the molecular formula C₁₀H₅NO₄. It is a derivative of naphthoquinone, characterized by the presence of a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitronaphthalene-1,4-dione typically involves the nitration of naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other nucleophiles, such as amines, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines and appropriate solvents under reflux conditions.
Major Products:
Reduction: 5-Aminonaphthalene-1,4-dione.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Research
5-Nitronaphthalene-1,4-dione has been investigated for its potential biological activities:
- Anticancer Activity: Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that amino naphthoquinone derivatives exhibit significant anticancer properties against various human cancer cell lines .
- Antimicrobial Properties: The compound and its derivatives have been evaluated for antibacterial and antifungal activities. The ability to generate reactive oxygen species (ROS) allows these compounds to disrupt microbial cell function .
Chemical Synthesis
In organic synthesis, this compound serves as a versatile intermediate:
- Dye Production: It is utilized in synthesizing various dyes due to its strong chromophoric properties.
- Building Block for Complex Molecules: The compound acts as a precursor for synthesizing more complex organic molecules and pharmaceuticals through electrophilic aromatic substitution reactions .
Case Study 1: Anticancer Activity
Research conducted on anilino derivatives of this compound demonstrated their potential as EGFR inhibitors. These compounds were synthesized and tested for their efficacy against cancer cells, showing significant inhibition rates compared to standard treatments .
Case Study 2: Antioxidant Properties
A study evaluated new regioisomers of this compound for their antioxidant and catalase inhibition activities. The findings indicated that certain derivatives possess strong antioxidant capabilities, making them suitable candidates for further pharmaceutical development .
Mechanism of Action
The mechanism of action of 5-nitronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and antitumoral activities. The nitro group also enhances its electron-withdrawing capability, making it a potent inhibitor of certain enzymes, such as catalase .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound without the nitro group.
2-Hydroxy-1,4-naphthoquinone:
5-Aminonaphthalene-1,4-dione: The reduced form of 5-nitronaphthalene-1,4-dione.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and inhibit enzymes makes it a valuable compound in both research and industrial applications .
Biological Activity
5-Nitronaphthalene-1,4-dione (5-NNQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological mechanisms, synthetic methodologies, and potential therapeutic applications of 5-NNQ, supported by relevant case studies and research findings.
This compound is characterized by its nitro group attached to the naphthalene ring, which enhances its electrophilic properties. The compound has the molecular formula and is known for its ability to undergo redox reactions, generating reactive oxygen species (ROS) that contribute to its biological activity .
Mechanisms of Biological Activity
The biological activity of 5-NNQ can be attributed to several key mechanisms:
- Electrophilic Nature : The nitro group increases the electrophilicity of the compound, allowing it to form covalent bonds with various biomolecules. This property is crucial for its interaction with cellular components such as DNA and proteins .
- Generation of Reactive Oxygen Species : Upon reduction, 5-NNQ can generate semiquinones and other reactive intermediates that produce ROS. These species can induce oxidative stress in cells, leading to apoptosis or necrosis .
- DNA Intercalation : The planar structure of 5-NNQ allows it to intercalate into DNA, potentially disrupting replication and transcription processes. This property underlies its antitumor activity .
Antitumor Activity
Research has demonstrated that 5-NNQ exhibits significant antitumor effects in various cancer models. The mechanisms involved include:
- Induction of Apoptosis : Through ROS generation, 5-NNQ triggers apoptotic pathways in cancer cells. Studies have shown that increased ROS levels can activate pro-apoptotic signaling pathways while inhibiting survival pathways .
- Inhibition of Topoisomerases : 5-NNQ has been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, 5-NNQ has demonstrated antimicrobial effects against various pathogens. The mechanisms include:
- Disruption of Mitochondrial Function : By generating ROS, 5-NNQ can impair mitochondrial respiration in bacteria, leading to cell death .
- Biofilm Inhibition : Some studies suggest that 5-NNQ can inhibit biofilm formation in pathogenic bacteria, enhancing the effectiveness of conventional antibiotics .
Study on Antitumor Mechanism
A study investigated the effects of 5-NNQ on breast cancer cell lines. The results indicated that treatment with 5-NNQ resulted in a dose-dependent increase in apoptosis markers and a decrease in cell viability. The study concluded that the compound's ability to generate ROS was a primary factor in its cytotoxicity .
Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
---|---|---|
0 | 100 | Low |
10 | 75 | Moderate |
50 | 30 | High |
Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of 5-NNQ against Staphylococcus aureus. The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the potential use of 5-NNQ as an adjunct therapy in treating resistant bacterial infections .
Properties
IUPAC Name |
5-nitronaphthalene-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOSAGJYNRBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491413 | |
Record name | 5-Nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17788-47-5 | |
Record name | 5-Nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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